molecular formula C9H5NO4 B13257461 4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid

4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid

Cat. No.: B13257461
M. Wt: 191.14 g/mol
InChI Key: PQYYMLRFQVGPBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid (CAS 30152-06-8) is a high-value fused heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate for the development of potential therapeutic agents, particularly in the study of kinase inhibitors . Its core structure is analogous to that of amlexanox, a known inhibitor of the non-canonical IκB kinases TBK1 and IKKε, which are important targets in metabolic disease research, including investigations into obesity and type 2 diabetes . Furthermore, the pyranopyridine core is a versatile building block for constructing more complex fused heterocyclic systems, such as pyranoquinolines, which are explored for a range of biological activities . Researchers utilize this scaffold in the synthesis of compounds evaluated for their antimicrobial and anti-inflammatory properties . The molecular formula is C9H5NO4 with a molecular weight of 191.14 g/mol . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H5NO4

Molecular Weight

191.14 g/mol

IUPAC Name

4-oxopyrano[2,3-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H5NO4/c11-6-3-7(9(12)13)14-8-4-10-2-1-5(6)8/h1-4H,(H,12,13)

InChI Key

PQYYMLRFQVGPBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=O)C=C(O2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. The document delves into the core chemical principles, reaction mechanisms, and detailed experimental protocols for the synthesis of this important molecule. By integrating established methodologies with mechanistic insights, this guide serves as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

Introduction: The Significance of the Pyrano[2,3-c]pyridine Scaffold

The fusion of pyran and pyridine rings to form the pyrano[2,3-c]pyridine core results in a heterocyclic system with a unique electronic and structural landscape. This scaffold is a key structural motif in a variety of biologically active compounds, exhibiting a broad range of pharmacological activities. The presence of the 4-oxo group and the carboxylic acid at the 2-position further enhances the potential for molecular interactions with biological targets, making this compound a valuable building block in drug discovery programs. The development of efficient and versatile synthetic routes to this and related molecules is therefore a critical endeavor in medicinal chemistry.

Strategic Approaches to the Synthesis

The synthesis of the this compound core can be approached through several strategic disconnections. The most logical and convergent strategies involve the construction of the pyran-4-one ring onto a pre-existing, suitably functionalized pyridine derivative. This approach allows for greater control over the substitution pattern on the pyridine ring.

A key retrosynthetic disconnection is illustrated below:

Retrosynthesis target 4-oxo-4H-pyrano[2,3-c]pyridine- 2-carboxylic acid intermediate1 Ethyl 4-oxo-4H-pyrano[2,3-c]pyridine- 2-carboxylate target->intermediate1 Hydrolysis precursor1 2-Aminonicotinic acid derivative intermediate1->precursor1 Cyclocondensation precursor2 Diethyl 2-oxosuccinate (Diethyl oxalacetate) intermediate1->precursor2 Cyclocondensation

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthetic analysis suggests a convergent approach wherein a 2-aminonicotinic acid derivative undergoes a cyclocondensation reaction with a suitable three-carbon synthon, such as diethyl 2-oxosuccinate (diethyl oxalacetate), to form the pyran-4-one ring. Subsequent hydrolysis of the resulting ester yields the target carboxylic acid.

Key Synthetic Methodologies and Mechanistic Insights

Cyclocondensation of 2-Aminonicotinic Acid Derivatives

A highly effective method for the construction of the pyrano[2,3-c]pyridine core involves the cyclocondensation of a 2-aminonicotinic acid derivative with a β-keto ester or a related 1,3-dicarbonyl compound. This approach is conceptually similar to the renowned Gould-Jacobs reaction for quinoline synthesis.[1][2]

The proposed reaction mechanism proceeds as follows:

  • Initial Condensation: The reaction is initiated by the nucleophilic attack of the amino group of the 2-aminonicotinic acid ester onto one of the carbonyl groups of diethyl 2-oxosuccinate. This is followed by dehydration to form an enamine intermediate.

  • Intramolecular Cyclization: The enamine then undergoes an intramolecular cyclization via the attack of the enamine's β-carbon onto the ester carbonyl group of the nicotinic acid moiety. This step is typically promoted by high temperatures.

  • Aromatization: Subsequent elimination of a molecule of ethanol leads to the formation of the aromatic pyran-4-one ring.

  • Hydrolysis: Finally, the ester group at the 2-position of the pyran ring is hydrolyzed under acidic or basic conditions to afford the desired this compound.

Mechanism cluster_1 Step 1: Condensation cluster_2 Step 2: Intramolecular Cyclization cluster_3 Step 3: Aromatization cluster_4 Step 4: Hydrolysis A 2-Aminonicotinic acid ester C Enamine Intermediate A->C B Diethyl 2-oxosuccinate B->C D Cyclized Intermediate C->D E Ethyl 4-oxo-4H-pyrano[2,3-c]pyridine- 2-carboxylate D->E F 4-oxo-4H-pyrano[2,3-c]pyridine- 2-carboxylic acid E->F

Caption: Proposed reaction mechanism for the synthesis.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Synthesis of Ethyl 4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylate

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2-aminonicotinate166.181.66 g10 mmol
Diethyl 2-oxosuccinate188.182.07 g11 mmol
Diphenyl ether170.2120 mL-
Dowtherm A-10 mL-
Ethanol46.07As needed-

Procedure:

  • A mixture of ethyl 2-aminonicotinate (10 mmol) and diethyl 2-oxosuccinate (11 mmol) is prepared in a round-bottom flask.

  • The mixture is added dropwise to a refluxing solution of diphenyl ether and Dowtherm A (2:1 ratio, 30 mL total volume).

  • The reaction mixture is refluxed for 1-2 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with ethanol and then recrystallized from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure ethyl 4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylate.

Hydrolysis to this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylate219.182.19 g10 mmol
Sodium hydroxide (10% aq. solution)40.0010 mL-
Hydrochloric acid (conc.)36.46As needed-
Water18.02As needed-

Procedure:

  • Ethyl 4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylate (10 mmol) is suspended in a 10% aqueous solution of sodium hydroxide (10 mL).

  • The mixture is heated to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

  • The reaction mixture is cooled to room temperature and then acidified to pH 2-3 with concentrated hydrochloric acid.

  • The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product, this compound.

Characterization and Data

The synthesized compounds should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the carbonyl groups of the pyranone and carboxylic acid, and the N-H and C=N bonds of the pyridine ring.

Conclusion

This technical guide has outlined a robust and efficient synthetic route for the preparation of this compound. The described methodology, based on a cyclocondensation reaction followed by hydrolysis, provides a reliable pathway for accessing this valuable heterocyclic scaffold. The mechanistic insights and detailed experimental protocols presented herein are intended to empower researchers in the fields of medicinal chemistry and drug development to synthesize and explore the therapeutic potential of novel pyrano[2,3-c]pyridine derivatives.

References

  • Process for preparing pyrano-[2,3-c]pyridine derivatives.
  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

  • Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry. [Link]

  • Gould–Jacobs reaction. In Wikipedia; 2023. [Link]

Sources

Methodological & Application

analytical techniques for 4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid characterization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Techniques for 4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic Acid Characterization Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers

Protocols for Structural Validation, Isomer Differentiation, and Purity Analysis

Introduction & Application Context

The pyrano[2,3-c]pyridine scaffold represents a critical bioisostere of chromones and coumarins, incorporating a pyridine nitrogen to modulate solubility, basicity, and target binding affinity. The specific derivative This compound is a high-value pharmacophore often explored for anti-inflammatory (PLA2 inhibition) and antimicrobial applications.

However, the characterization of this molecule presents distinct analytical challenges:

  • Regioisomerism: Distinguishing the [2,3-c] fusion from the thermodynamically stable [3,2-c] isomer requires advanced 2D NMR.

  • Solubility: The zwitterionic potential (pyridine nitrogen + carboxylic acid) often leads to poor solubility in standard organic solvents.

  • Tautomerism: The 4-oxo moiety can influence protonation states in acidic media.

This guide provides a validated analytical workflow to ensure structural integrity and purity.

Physicochemical Profile & Sample Preparation[1][2][3][4]

Understanding the ionization state is prerequisite to successful chromatography and spectroscopy.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₉H₅NO₄MW: 191.14 g/mol
pKa (Predicted) pKa₁ ≈ 2.8 (COOH)pKa₂ ≈ 3.5 (Pyridine N)Use buffered mobile phases (pH < 2.5) to suppress ionization for retention.
Solubility High: DMSO, DMF, TFALow: Water, MeOH, CH₂Cl₂NMR Solvent: DMSO-d₆ is standard; TFA-d may be added to sharpen exchangeable protons.
UV Maxima ~260 nm, ~310 nmDetect at 254 nm for purity; 310 nm for specific identification.
Protocol 1: NMR Sample Preparation
  • Standard: Dissolve 5–10 mg of sample in 600 µL DMSO-d₆ .

  • For Exchangeable Protons: If the carboxylic acid proton is broad/invisible, add 1–2 drops of anhydrous Acetic Acid-d₄ or run the spectrum at 300 K to slow exchange.

  • Trace Impurities: Filter solution through a 0.2 µm PTFE syringe filter into the NMR tube to remove undissolved particulates that cause baseline distortion.

Structural Elucidation (Spectroscopy)[5][6]

A. Nuclear Magnetic Resonance (NMR)

The definitive confirmation of the [2,3-c] fusion requires observing specific long-range couplings.

Expected ¹H NMR Data (DMSO-d₆, 400 MHz)
  • δ 13.5–14.0 (br s, 1H): Carboxylic acid (-COOH). Often broad due to hydrogen bonding.

  • δ 8.9–9.1 (s/d, 1H): Pyridine H-6 (Deshielded by adjacent N and ring current).

  • δ 8.6–8.8 (d, 1H): Pyridine H-5.

  • δ 7.8–8.0 (d, 1H): Pyridine H-4 (or H-5 depending on numbering convention).

  • δ 6.9–7.1 (s, 1H): Pyranone H-3 (Vinyl proton). This singlet is diagnostic; if it appears as a doublet, the C-2 position is not fully substituted.

Critical 2D NMR Experiments

To prove the [2,3-c] connectivity versus [3,2-c] :

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for correlation between Pyridine H-6 and the Pyranone Carbonyl (C-4) .[1]

    • In the [2,3-c] isomer, H-6 is para to the ring fusion and typically shows a weak or no correlation to the pyranone carbonyl compared to the [3,2-c] isomer where the proton is closer.

    • Key Correlation: The vinyl proton H-3 must show a strong ³J correlation to the Carboxylic Carbonyl and the Ring Fusion Carbon (C-4a) .

B. Mass Spectrometry (MS)
  • Ionization: ESI (Electrospray Ionization) in Positive and Negative modes.

  • Fragmentation Pattern (MS/MS):

    • Precursor: m/z 192 [M+H]⁺

    • Fragment 1: m/z 174 [M+H – H₂O]⁺ (Loss of water from acid).

    • Fragment 2: m/z 148 [M+H – CO₂]⁺ (Decarboxylation, typical for heteroaromatic acids).

    • Fragment 3: m/z 120 [M+H – CO₂ – CO]⁺ (Collapse of pyranone ring).

C. Infrared Spectroscopy (FT-IR)
  • ν ~3200–2500 cm⁻¹ (broad): O-H stretch (Carboxylic acid dimer).

  • ν ~1730–1750 cm⁻¹: C=O stretch (Carboxylic acid).

  • ν ~1650–1680 cm⁻¹: C=O stretch (Pyranone ketone, conjugated). Note: This is lower than a standard ester due to conjugation with the double bond and aromatic system.

Chromatographic Purity Analysis (HPLC/UPLC)

Due to the ionizable nature of the molecule, pH control is mandatory to prevent peak tailing.

Protocol 2: HPLC Method for Purity Assessment
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV at 254 nm (purity) and 310 nm (identity)
Gradient 0–2 min: 5% B (Isocratic hold)2–15 min: 5% → 95% B (Linear Ramp)15–18 min: 95% B (Wash)18–20 min: 5% B (Re-equilibration)

Troubleshooting:

  • Split Peaks: Indicates partial ionization. Increase buffer strength (e.g., use 10 mM Ammonium Formate pH 3.0) or ensure sample is dissolved in the starting mobile phase.

  • Fronting: Sample overload or solubility issue. Reduce injection volume to 2–5 µL.

Visual Workflow: Isomer Differentiation

The following diagram illustrates the logic flow for distinguishing the target [2,3-c] isomer from the common [3,2-c] byproduct using analytical data.

IsomerAnalysis Start Crude Product Analysis H1NMR 1H NMR Screening (DMSO-d6) Start->H1NMR CheckH3 Check H-3 Vinyl Proton (Singlet vs Doublet) H1NMR->CheckH3 Singlet Singlet Observed (C-2 Substituted) CheckH3->Singlet Target Pattern Doublet Doublet Observed (C-2 Unsubstituted) CheckH3->Doublet Impurity/Wrong SM HMBC 2D HMBC Experiment Singlet->HMBC AnalyzeFusion Analyze Ring Fusion (Pyridine H vs C=O) HMBC->AnalyzeFusion Target Target: [2,3-c] Isomer (Weak/No H6-C4 Correlation) AnalyzeFusion->Target Confirmed Isomer Isomer: [3,2-c] (Strong H-C Carbonyl Correlation) AnalyzeFusion->Isomer Rejected

Caption: Logical workflow for distinguishing pyrano[2,3-c]pyridine from regioisomers using 1H and 2D NMR.

Synthesis Summary (Context for Impurities)

To understand potential impurities in the analytical trace, one must recognize the synthetic origin. The title compound is typically synthesized via:

  • Condensation: Reaction of 3-hydroxypicolinic acid with diethyl oxalacetate (or similar pyruvate derivatives).

  • Cyclization: Acid-catalyzed cyclization (e.g., H₂SO₄ or PPA).

Common Impurities to Watch:

  • Uncyclized Intermediates: Detectable by MS (Mass = Target + 18).

  • Decarboxylated Byproduct: 4-oxo-4H-pyrano[2,3-c]pyridine (Loss of COOH). Detectable by ¹H NMR (New proton at C-2).

  • Regioisomers: Formed if the starting pyridine has multiple nucleophilic sites.

References

  • PubChem. (n.d.). This compound hydrochloride. National Library of Medicine. Retrieved February 17, 2026, from [Link]

  • Molecules. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2017). Microwave Assisted Regioselective Synthesis and Biological Evaluation of Pyrano[2,3-c]Pyridine Derivatives. Retrieved February 17, 2026, from [Link]

Sources

Application Note: Preclinical Evaluation of 4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid as a HIF-Prolyl Hydroxylase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental design for evaluating 4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid (herein referred to as PPC-2-CA ) as a competitive inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase (PHD).

Based on its pharmacophore—specifically the 4-oxo moiety adjacent to a 2-carboxylic acid on a fused heterocyclic core—PPC-2-CA is structurally predicted to act as a 2-oxoglutarate (2-OG) bioisostere . This motif is characteristic of inhibitors that chelate the active site Fe(II) of 2-OG-dependent dioxygenases, preventing the hydroxylation and subsequent degradation of HIF-1


. This guide provides a validated workflow for confirming this activity via biochemical kinetics and cellular stabilization assays.

Mechanism of Action & Rationale

The target, PHD2 (EGLN1) , regulates the stability of the hypoxia-inducible factor (HIF). Under normoxia, PHD2 hydroxylates proline residues on HIF-1


, marking it for VHL-mediated ubiquitination and proteasomal degradation.

PPC-2-CA is designed to compete with the co-substrate 2-oxoglutarate (2-OG).

  • Binding: The pyridine nitrogen and the 2-carboxylate/4-oxo oxygen atoms form a bidentate or tridentate chelate with the active site Fe(II).

  • Blockade: This sterically occludes 2-OG entry.

  • Result: PHD2 cannot hydroxylate HIF-1

    
    , leading to HIF accumulation and transcription of erythropoietin (EPO) and VEGF genes.
    
Figure 1: Mechanism of Competitive Inhibition

MOA cluster_pathway Outcome Fe Active Site Fe(II) HIF HIF-1α (Substrate) Fe->HIF Catalysis 2 2 OG Endogenous 2-Oxoglutarate OG->Fe Native Binding PPC PPC-2-CA (Inhibitor) PPC->Fe High Affinity Chelation Stabilization HIF-1α Accumulation PPC->Stabilization Inhibition PHD2 PHD2 Enzyme PHD2->Fe OH_HIF Hydroxylated HIF-1α HIF->OH_HIF With 2-OG Degradation Proteasomal Degradation OH_HIF->Degradation

Caption: PPC-2-CA acts as a competitive antagonist at the Fe(II) center, preventing HIF hydroxylation.

Material Preparation & Handling[1]

Compound: this compound Molecular Weight: ~191.14 g/mol Solubility Profile: Planar tricyclic acids often exhibit poor aqueous solubility at acidic pH due to molecular stacking.

Solubilization Protocol
  • Stock Preparation: Dissolve powder in 100% DMSO to a concentration of 50 mM . Vortex for 30 seconds. If turbidity persists, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute stock into PBS (pH 7.4) immediately prior to use.

    • Critical Note: Ensure the final buffer pH remains neutral. The carboxylic acid moiety may lower pH in unbuffered systems, causing precipitation.

Primary Assay: Biochemical TR-FRET (In Vitro)

This assay measures the displacement of a HIF-1


 peptide substrate. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.
Reagents
  • Enzyme: Recombinant Human PHD2 (EGLN1), catalytic domain.

  • Substrate: Biotinylated HIF-1

    
     peptide (residues 556–574).
    
  • Detection: Europium-labeled anti-hydroxyproline antibody + Streptavidin-APC acceptor.

  • Control Inhibitor: IOX2 or FG-4592 (Roxadustat).

Step-by-Step Protocol
  • Plate Setup: Use 384-well white, low-volume plates.

  • Reaction Mix (10 µL total):

    • 2 µL PPC-2-CA (10-point dose response, 1 nM to 100 µM).

    • 4 µL Enzyme Mix: PHD2 (5 nM final) + Fe(II) (5 µM) + Ascorbate (100 µM).

    • 4 µL Substrate Mix: Biotin-HIF peptide (50 nM) + 2-Oxoglutarate (K_m concentration, typically 2-5 µM).

  • Incubation: Seal plate and incubate for 60 minutes at Room Temperature (RT) .

  • Detection: Add 10 µL of Detection Mix (Eu-antibody + Streptavidin-APC in EDTA buffer).

    • Note: EDTA stops the enzymatic reaction by chelating iron.

  • Readout: Incubate 30 mins. Read on a TR-FRET compatible reader (e.g., EnVision).

    • Excitation: 337 nm

    • Emission 1: 615 nm (Donor)

    • Emission 2: 665 nm (Acceptor)

Data Analysis

Calculate the TR-FRET Ratio (


). Normalize data to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Fit curves using a 4-parameter logistic model to determine IC50 .

Secondary Assay: Cellular HIF-1 Stabilization

Demonstrating that PPC-2-CA can penetrate the cell membrane and inhibit intracellular PHD is critical.

Cell Model
  • Cell Line: Hep3B (Human Hepatoma) or HeLa cells.

  • Culture: DMEM + 10% FBS, 37°C, 5% CO2.

Protocol
  • Seeding: Seed

    
     cells/well in a 6-well plate. Allow adhesion overnight.
    
  • Treatment:

    • Replace media with fresh media containing PPC-2-CA (10, 30, 100 µM).

    • Positive Control: 100 µM Deferoxamine (DFO) or 1% O2 (Hypoxia chamber).

    • Negative Control: 0.5% DMSO vehicle.

  • Incubation: 4 to 6 hours. (HIF-1

    
     degrades rapidly; longer time points may trigger feedback loops).
    
  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease Inhibitor Cocktail AND 1 mM DMOG (to prevent post-lysis hydroxylation).

  • Western Blot:

    • Load 20 µg protein/lane on 4-12% Bis-Tris gel.

    • Primary Ab: Anti-HIF-1

      
       (1:1000).
      
    • Loading Control: Anti-

      
      -Actin.
      
  • Quantification: Densitometry normalized to Actin.

Figure 2: Cellular Assay Workflow

CellularWorkflow Seed Seed Hep3B Cells (24h Recovery) Treat Treat with PPC-2-CA (4-6 Hours) Seed->Treat Lyse Cell Lysis (+ Protease Inhibitors) Treat->Lyse Blot Western Blot (Anti-HIF-1α) Lyse->Blot Analyze Densitometry (Band Intensity) Blot->Analyze

Caption: Workflow for detecting intracellular HIF-1alpha stabilization.

Expected Results & Troubleshooting

ParameterExpected Result for Active InhibitorTroubleshooting (If Failed)
IC50 (Biochem) < 5 µMCheck Fe(II) concentration. Excess iron can outcompete the chelator.
Solubility Clear solution at 100 µM in PBSAdd 1-5% cyclodextrin or ensure pH > 7.0.
Cellular HIF Dose-dependent band appearanceCompound may be cell-impermeable. Try esterifying the carboxylate (prodrug strategy).
Cytotoxicity Viability > 80% at 50 µMIf toxic, check for off-target metal stripping (e.g., Zinc enzymes).

Selectivity & Off-Target Considerations

While the 4-oxo-2-COOH motif targets PHDs, the [2,3-c]pyridine scaffold bears structural similarity to chromones known to activate GPR35 (e.g., Zaprinast).

  • Recommendation: Perform a counter-screen using a GPR35

    
    -arrestin recruitment assay or Calcium Flux assay to ensure the observed effects are not confounded by GPCR signaling.
    

References

  • Chowdhury, R., et al. (2009). Structural basis for binding of hypoxia-inducible factor to the oxygen-sensing prolyl hydroxylases. Structure, 17(7), 981-989.

  • Rabinowitz, M. H. (2013). Inhibition of hypoxia-inducible factor prolyl hydroxylase domain oxygen sensors: tricking the body into mounting orchestrating survival responses. Journal of Medicinal Chemistry, 56(23), 9369-9425.

  • Jenkins, L., et al. (2010). Structure-activity relationships of a series of chromone-2-carboxylic acids as GPR35 agonists. Journal of Medicinal Chemistry, 53(18), 6666-6679.

  • PubChem Compound Summary. (2025). This compound.[1] National Center for Biotechnology Information.

Sources

Application Notes and Protocols: 4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid as an Investigational Molecular Probe for EGFR Kinase

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: Senior Application Scientist, Gemini Division

Abstract

This document provides detailed application notes and experimental protocols for the investigational use of 4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid as a novel molecular probe. While direct experimental data on this compound as a molecular probe is emerging, its structural similarity to known kinase inhibitors and fluorescent heterocyclic systems suggests its potential as a valuable tool in cancer research.[1][2] This guide outlines hypothetical, yet scientifically grounded, protocols for the characterization of its photophysical properties, its conjugation to protein targets, and its application in a kinase inhibition assay and cellular imaging, focusing on the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in oncology.

Introduction and Scientific Rationale

The pyranopyridine scaffold is a privileged heterocyclic system present in a variety of biologically active compounds, with derivatives exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The this compound combines this promising scaffold with a carboxylic acid moiety, providing a versatile handle for bioconjugation, and a pyranone ring system, which is found in some fluorescent molecules.[4]

Given the prevalence of kinase dysregulation in cancer, and the activity of related compounds against cancer cell lines, we propose the use of this compound as a molecular probe for kinases.[1] Specifically, this guide will focus on its potential application as a probe for Epidermal Growth Factor Receptor (EGFR) kinase, a well-established therapeutic target in non-small cell lung cancer and other malignancies.[5][6]

The proposed mechanism of action for this probe is twofold:

  • Direct Inhibition: The pyranopyridine core may act as a competitive inhibitor at the ATP-binding site of the EGFR kinase domain.

  • Fluorescent Reporter: The intrinsic fluorescence of the molecule can be exploited to monitor its binding to the kinase, for example, in a fluorescence polarization assay, or to visualize its subcellular localization.

This document will provide detailed protocols to enable researchers to explore these potential applications.

Photophysical Characterization of the Probe

Prior to its use in biological assays, it is essential to characterize the fundamental photophysical properties of this compound. The following protocol outlines the steps for determining its absorption and emission spectra, molar extinction coefficient, and fluorescence quantum yield.

Note: As experimental data for this specific compound is not yet widely available, the following table provides hypothetical values based on the structurally related compound, coumarin-3-carboxylic acid, for illustrative purposes.[7]

Table 1: Hypothetical Photophysical Properties of this compound

ParameterEstimated Value
Absorption Maximum (λabs) 350 nm
Emission Maximum (λem) 410 nm
Molar Extinction Coefficient (ε) 25,000 M-1cm-1
Fluorescence Quantum Yield (Φ) 0.3
Stokes Shift 60 nm
Protocol 2.1: Spectroscopic Characterization
  • Materials:

    • This compound

    • Spectroscopy-grade solvents (e.g., DMSO, PBS pH 7.4)

    • Quartz cuvettes (1 cm path length)

    • UV-Vis spectrophotometer

    • Fluorometer

  • Procedure:

    • Prepare a 1 mM stock solution of the compound in DMSO.

    • For absorbance measurements, dilute the stock solution in PBS to a final concentration of 10 µM.

    • Scan the absorbance from 250 nm to 500 nm to determine the λabs.

    • Prepare a series of dilutions (e.g., 1, 2, 5, 10, 20 µM) in PBS to determine the molar extinction coefficient using the Beer-Lambert law.

    • For fluorescence measurements, prepare a 1 µM solution in PBS.

    • Excite the sample at the determined λabs and scan the emission from 370 nm to 600 nm to determine the λem.

    • Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H2SO4, Φ = 0.54).

Bioconjugation to a Carrier Protein

The carboxylic acid group of the probe can be activated to form a stable amide bond with primary amines (e.g., lysine residues) on a protein. This protocol describes the conjugation of the probe to Bovine Serum Albumin (BSA) as a model protein.

Diagram 3.1: Bioconjugation Workflow

G cluster_activation Activation Step (pH 6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) Probe_COOH Probe-COOH EDC_NHS EDC + Sulfo-NHS Probe_COOH->EDC_NHS 15 min, RT Activated_Probe Probe-NHS Ester (amine-reactive) EDC_NHS->Activated_Probe BSA Bovine Serum Albumin (BSA-NH2) Activated_Probe->BSA 2 hours, RT Conjugate BSA-Probe Conjugate BSA->Conjugate

Caption: Workflow for EDC-NHS mediated conjugation of the probe to BSA.

Protocol 3.1: EDC-NHS Coupling to BSA
  • Materials:

    • This compound

    • Bovine Serum Albumin (BSA)

    • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • Sulfo-NHS (N-hydroxysulfosuccinimide)

    • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

    • Coupling Buffer: 1X PBS, pH 7.4

    • Desalting column (e.g., Sephadex G-25)

  • Procedure:

    • Dissolve 5 mg of BSA in 1 mL of Coupling Buffer.

    • Prepare a 10 mM stock solution of the probe in DMSO.

    • In a separate tube, add a 10-fold molar excess of the probe to 500 µL of Activation Buffer.

    • Immediately before use, prepare 100 mM solutions of EDC and Sulfo-NHS in Activation Buffer.

    • Add EDC and Sulfo-NHS to the probe solution to final concentrations of 20 mM and 50 mM, respectively.

    • Incubate the activation reaction for 15 minutes at room temperature.

    • Add the activated probe solution to the BSA solution.

    • Incubate the conjugation reaction for 2 hours at room temperature with gentle stirring.

    • Purify the BSA-probe conjugate from unreacted probe and byproducts using a desalting column equilibrated with PBS.

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for BSA) and 350 nm (for the probe).

Application in a Kinase Inhibition Assay

A fluorescence polarization (FP) assay can be used to screen for and characterize inhibitors of EGFR kinase. In this assay, a fluorescently labeled tracer (our probe) binds to the kinase, resulting in a high FP value. An unlabeled inhibitor will compete for binding, displacing the tracer and causing a decrease in the FP signal.

Diagram 4.1: Principle of the Fluorescence Polarization Kinase Assay

G cluster_bound High Polarization cluster_unbound Low Polarization Kinase_Bound EGFR Kinase Probe_Bound Probe Kinase_Unbound EGFR Kinase Kinase_Bound->Kinase_Unbound + Unlabeled Inhibitor label_bound Slow Rotation Inhibitor Inhibitor Probe_Free Probe label_unbound Fast Rotation

Caption: Schematic of the competitive FP assay for EGFR kinase inhibitors.

Protocol 4.1: EGFR Kinase Inhibition Assay using FP
  • Materials:

    • Recombinant human EGFR kinase domain

    • This compound (as the fluorescent tracer)

    • Test compounds (potential inhibitors)

    • Assay Buffer: 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

    • 384-well black, low-volume microplates

    • Fluorescence plate reader with polarization filters

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO, then dilute further in Assay Buffer.

    • In the wells of the microplate, add:

      • 2.5 µL of Assay Buffer with 4X concentrated EGFR kinase (final concentration ~5 nM).[7]

      • 5 µL of test compound dilution.

      • 2.5 µL of Assay Buffer with 4X concentrated fluorescent tracer (final concentration to be determined empirically, typically in the low nM range).

    • Include control wells:

      • High FP control: Kinase + Tracer (no inhibitor).

      • Low FP control: Tracer only (no kinase).

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the fluorescence polarization on a plate reader (Excitation: 350 nm, Emission: 410 nm).

    • Calculate the IC50 values for the test compounds by fitting the data to a dose-response curve.

Cellular Imaging Application

This protocol describes the use of this compound for imaging its uptake and localization in a human non-small cell lung cancer cell line that overexpresses EGFR, such as A549.[6][8]

Diagram 5.1: Cellular Imaging Workflow

G Seed_Cells Seed A549 cells on coverslips Incubate_Probe Incubate with probe Seed_Cells->Incubate_Probe Wash Wash with PBS Incubate_Probe->Wash Fix_Permeabilize Fix and Permeabilize (optional) Wash->Fix_Permeabilize Mount Mount on microscope slide Fix_Permeabilize->Mount Image Image with fluorescence microscope Mount->Image

Caption: General workflow for cellular imaging with the fluorescent probe.

Protocol 5.1: Live-Cell Imaging in A549 Cells
  • Materials:

    • A549 human lung carcinoma cells[9]

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Glass-bottom imaging dishes or coverslips

    • This compound

    • Hoechst 33342 (for nuclear counterstain, optional)

    • Fluorescence microscope with appropriate filter sets (e.g., DAPI for Hoechst, and a custom set for the probe)

  • Procedure:

    • Seed A549 cells on glass-bottom dishes and culture until they reach 60-70% confluency.

    • Prepare a 10 µM working solution of the probe in serum-free medium from a 10 mM DMSO stock.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.

    • (Optional) In the last 10 minutes of incubation, add Hoechst 33342 to a final concentration of 1 µg/mL.

    • Remove the staining solution and wash the cells three times with warm PBS.

    • Add fresh, warm culture medium or PBS to the cells.

    • Image the cells immediately using a fluorescence microscope. Acquire images in the appropriate channels.

Trustworthiness and Self-Validation

The protocols described herein are based on established methodologies in molecular and cellular biology.[7][10][11] To ensure the validity of your results, it is crucial to include the following controls in your experiments:

  • For Bioconjugation: Analyze the unconjugated protein and the free probe alongside the conjugate to confirm successful conjugation and purification.

  • For Kinase Assays: Always include positive and negative controls (a known inhibitor and a vehicle control, respectively).

  • For Cellular Imaging: Image unstained cells to assess autofluorescence. If investigating target-specific localization, consider using an EGFR-knockout A549 cell line as a negative control.[11][12]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecular scaffold for the development of novel molecular probes. The protocols outlined in this document provide a framework for the systematic evaluation of its potential as a fluorescent probe for EGFR kinase. Further studies should focus on the definitive characterization of its photophysical properties, the elucidation of its precise mechanism of action, and the expansion of its applications to other kinase targets and biological systems.

References

  • Zhang, X., et al. (2018). Epidermal growth factor receptor expression affects proliferation and apoptosis in non-small cell lung cancer cells via the extracellular signal-regulated kinase/microRNA 200a signaling pathway. Oncology Letters, 15(5), 7637-7643. Retrieved from [Link]

  • Gajiwala, K. S., et al. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS ONE, 10(7), e0133592. Retrieved from [Link]

  • Reaction Biology. (n.d.). EGFR (L858R, T970M) NanoBRET Kinase Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). EGFR expression on A549 (A), HepG2 (B),... [Image]. Retrieved from [Link]

  • BPS Bioscience. (n.d.). EGFR Knockout A549 Cell Line. Retrieved from [Link]

  • Nakashima, R., et al. (2016). Molecular basis for inhibition of AcrB multidrug efflux pump by novel and powerful pyranopyridine derivatives. Proceedings of the National Academy of Sciences, 113(11), 2937-2942. Retrieved from [Link]

  • ResearchGate. (2016). Molecular basis for inhibition of AcrB multidrug efflux pump by novel and powerful pyranopyridine derivatives. Retrieved from [Link]

  • Wang, Y.-C., et al. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 26(23), 7164. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2023). Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Retrieved from [Link]

  • MDPI. (2023). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Retrieved from [Link]

  • MDPI. (2023). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Retrieved from [Link]

  • ScienceDirect. (2024). Pyridine and pyrimidine derivatives, potent pharmacophores with various biological activities and significant therapeutic properties: Recent advances. Retrieved from [Link]

  • Digital Commons @ The University of the Pacific. (2015). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of pyridine-2-carboxylic acid. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Lysine-based Conjugation Service. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug .... Retrieved from [Link]

  • Arkivoc. (2018). 4H-Pyrano[2,3-c]pyrazoles: a review. Retrieved from [Link]

  • Creative Biolabs. (2024). Conjugation Based on Lysine Residues. Retrieved from [Link]

  • Semantic Scholar. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]

  • PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. Retrieved from [Link]

  • International Journal of Pharmacy and Technology. (2017). Microwave Assisted Regioselective Synthesis and Biological Evaluation of Pyrano[2,3-c]Pyridine Derivatives Utilizing DMAP as a Catalyst. Retrieved from [Link]

  • SID. (n.d.). One-Pot Synthesis of Pyrano[2,3-d]pyrimidinone Derivatives Catalyzed by L-Proline in Aqueous Media. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Chemical Name : 4-Oxo-3-[(Phenylmethyl)oxy]-4H-pyran-2-carboxylic acid. Retrieved from [Link]

Sources

Application Note: Formulation of 4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

The compound 4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid presents a distinct formulation challenge common to fused heteroaromatic scaffolds. Structurally, it possesses a planar tricyclic core facilitating intermolecular


-stacking (reducing dissolution rates) and an ionizable carboxylic acid tail.

For in vivo efficacy, the formulation must overcome the "solubility-permeability paradox": the molecule is likely moderately polar (low LogP) yet poorly soluble in neutral aqueous media due to crystal lattice energy.

Physicochemical Profile (Estimated)
ParameterValue / CharacteristicImplication for Formulation
Molecular Weight ~191.14 g/mol Small molecule; rapid clearance likely.
Acidic pKa (COOH) ~3.5 – 4.2Primary Solubility Handle. Soluble at pH > 5.5.
Basic pKa (Pyridine N) ~2.5 – 3.5Potential zwitterionic behavior at low pH (stomach).
LogP ~0.0 – 0.6Moderate polarity; limited lipid solubility.
Solubility Class pH-DependentInsoluble in 0.1N HCl; Soluble in Phosphate Buffer pH 7.4.

Pre-Formulation Strategy: The pH-Solubility Trigger

The most critical error in formulating this compound is attempting to dissolve the free acid directly into saline or water. The carboxylic acid moiety requires deprotonation to generate the soluble carboxylate anion.

Mechanism of Action

By adjusting the pH to


 units above the pKa (Target pH 

6.5–7.5), we shift the equilibrium entirely to the ionized salt form (

), breaking the crystal lattice.

Recommended Salt Counter-ions:

  • Sodium (

    
    ):  Standard for IV/IP. Use 1N NaOH.
    
  • Meglumine (

    
    -methyl-D-glucamine):  Preferred if the sodium salt precipitates or causes local irritation.
    

Decision Logic & Vehicle Selection

The following decision tree outlines the logical flow for selecting the appropriate vehicle based on the intended route of administration and concentration requirements.

FormulationLogic Start Start: Define Target Dose Route Select Route Start->Route IV_IP IV / IP Route (Solution Required) Route->IV_IP PO Oral (PO) Route Route->PO SolubilityCheck Check Solubility at pH 7.4 IV_IP->SolubilityCheck Protocol_A Protocol A: In Situ Sodium Salt (PBS/NaOH) PO->Protocol_A If fast absorption needed Protocol_C Protocol C: Standard Suspension (0.5% MC + 0.1% Tween 80) PO->Protocol_C Standard HighSol > 5 mg/mL SolubilityCheck->HighSol LowSol < 1 mg/mL SolubilityCheck->LowSol HighSol->Protocol_A Preferred Protocol_B Protocol B: Co-Solvent System (DMSO/PEG400/Saline) LowSol->Protocol_B Rescue

Figure 1: Decision matrix for vehicle selection. Protocol A is the primary recommendation for this carboxylic acid derivative due to its pH-dependent solubility.

Detailed Experimental Protocols

Protocol A: In Situ Salt Formation (IV/IP Solution)

Best for: Intravenous (IV) or Intraperitoneal (IP) injection. Target Concentration: 1 – 10 mg/mL.

Materials:

  • Compound (Free Acid)

  • 1N NaOH (Sterile filtered)

  • 1N HCl (For back-titration)

  • PBS (Phosphate Buffered Saline, pH 7.4)

Step-by-Step Procedure:

  • Weighing: Accurately weigh the required amount of this compound into a sterile glass vial.

  • Wetting: Add a minimal volume of sterile water (approx. 10% of final volume). The compound will likely remain a suspension.

  • Activation (The Salt Shift):

    • Add 1N NaOH dropwise while vortexing.

    • Molar Ratio: Aim for a 1:1.05 molar ratio of NaOH to Compound.

    • Observation: The suspension should clear rapidly as the sodium salt forms.

  • Buffering: Once clear, slowly add PBS to reach 90% of the target volume.

  • pH Adjustment: Check pH. It will likely be basic (~9-10). Carefully back-titrate with dilute HCl (0.1N) to pH 7.4 – 7.8.

    • Warning: Do not drop below pH 7.0, or the free acid may precipitate.

  • Final Volume: Adjust to final volume with PBS.

  • Sterilization: Filter through a 0.22 µm PES syringe filter.

Protocol B: The "Universal" Co-Solvent System (Rescue Formulation)

Best for: High dose studies where salt formation yields insufficient solubility or precipitates upon storage. Vehicle Composition: 5% DMSO / 40% PEG400 / 55% Saline.

Step-by-Step Procedure:

  • Dissolution: Dissolve the compound completely in 100% DMSO (5% of final volume). Sonicate if necessary.

  • Stabilization: Add PEG400 (40% of final volume) to the DMSO solution and vortex thoroughly. This creates the organic phase.

  • Aqueous Addition: Slowly add warm (37°C) Saline (55% of final volume) to the organic phase while vortexing.

    • Technique: Add aqueous to organic, never the reverse, to prevent interfacial precipitation.

  • Verification: Inspect for "Schlieren" lines or turbidity. The solution must be clear.

Protocol C: Oral Suspension (PO)

Best for: Oral gavage, toxicology studies, high-dose exposure. Vehicle: 0.5% Methylcellulose (MC) (400 cP) + 0.1% Tween 80 in water.

Step-by-Step Procedure:

  • Grinding: If the compound is crystalline, grind it to a fine powder using a mortar and pestle to ensure uniform particle size (< 50 µm).

  • Wetting: Transfer powder to a vial. Add Tween 80 (0.1% of final vol) and a drop of water. Triturate to form a smooth paste.

  • Suspension: Gradually add the 0.5% Methylcellulose solution while stirring constantly.

  • Homogenization: Sonicate for 10–15 minutes to break up agglomerates.

  • Dispersion: Vortex immediately before dosing.

Quality Control & Stability

Before administering to animals, the formulation must pass the "Bench Test."

TestMethodAcceptance Criteria
Visual Inspection Light box check against black/white backgroundNo visible particulates (Solutions). Uniform dispersion (Suspensions).
pH Check Micro-pH probeIV/IP: 7.2 – 7.8 (Strict). PO: 3.0 – 9.0 (Flexible).
Dilution Challenge Dilute 100µL formulation into 900µL warm salineMust remain clear for 2 hours (Simulates blood stream dilution).
Stability Store at RT for 24 hoursNo precipitation or color change.

In Vivo Administration Guidelines

Intravenous (IV) - Tail Vein (Mouse/Rat)
  • Max Volume: 5 mL/kg (Mouse), 2 mL/kg (Rat bolus).

  • Injection Rate: Slow bolus (10-15 seconds) to prevent local venous irritation from high local pH (if using Protocol A).

  • Observation: Monitor for immediate respiratory distress (sign of pulmonary precipitation).

Oral Gavage (PO)
  • Max Volume: 10 mL/kg (Mouse/Rat).

  • Fasting: Recommended for 4 hours pre-dose if using Protocol A (Salt) to prevent stomach acid from re-precipitating the compound before absorption. Not required for Protocol C (Suspension).

References

  • Li, P., & Zhao, L. (2007). Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics. Link

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
  • Neervannan, S. (2006). Preclinical Formulation for Discovery and Toxicology: Physicochemical Challenges. Expert Opinion on Drug Metabolism & Toxicology. Link

  • Gad, S. C., et al. (2016). Nonclinical Vehicle Selection and Formulations. International Journal of Toxicology. Link

  • PubChem Compound Summary. (2023). This compound.[1] National Center for Biotechnology Information. Link

Sources

Application Note: Enzymatic Inhibition Assay for 4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the protocol for characterizing 4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid as a competitive inhibitor of HIF Prolyl Hydroxylase Domain 2 (PHD2) .

The subject compound belongs to a class of fused heterocyclic carboxylates that function as 2-oxoglutarate (2-OG) mimetics . By structurally mimicking the endogenous cofactor 2-oxoglutarate, the compound chelates the active site Iron (Fe²⁺) of the PHD2 enzyme, preventing the hydroxylation of Hypoxia Inducible Factor 1α (HIF-1α). This inhibition stabilizes HIF-1α, mimicking a hypoxic state and inducing the transcription of erythropoietin (EPO), a mechanism validated clinically for the treatment of renal anemia (e.g., Roxadustat).

This guide provides a robust TR-FRET assay workflow to determine the IC₅₀ and mode of inhibition, ensuring high sensitivity and resistance to fluorescence interference common in heterocyclic compounds.

Assay Principle: VHL-Coupled Detection

The assay relies on the strict biological specificity of the von Hippel-Lindau (VHL) protein. PHD2 hydroxylates a specific proline residue (Pro564) on the HIF-1α peptide. The VHL complex binds only to this hydroxylated proline.

  • Enzymatic Reaction: PHD2 hydroxylates a biotinylated HIF-1α peptide in the presence of 2-OG, Fe²⁺, and Ascorbate.

  • Inhibition: this compound competes with 2-OG, preventing hydroxylation.

  • Detection:

    • Donor: Streptavidin-Terbium (binds Biotin-HIF).

    • Acceptor: Anti-His-d2 (binds His-tagged VHL complex).

    • Signal: FRET occurs only if VHL binds the peptide (i.e., if hydroxylation occurred). Decreased FRET signal indicates successful inhibition.

Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Enzymatic Step cluster_2 Detection Step Compound Inhibitor (Pyridine-Carboxylate) Enzyme_Mix PHD2 Enzyme + Fe(II) + Ascorbate Compound->Enzyme_Mix Pre-incubation Hydroxylation Hydroxylation (Pro564-OH) Enzyme_Mix->Hydroxylation Substrate_Mix Biotin-HIF Peptide + 2-Oxoglutarate Substrate_Mix->Hydroxylation Start Rxn VHL_Add Add VHL-His + Detection Reagents Hydroxylation->VHL_Add Stop Rxn FRET_Signal TR-FRET Readout (High Signal = High Activity) VHL_Add->FRET_Signal Binding Event

Figure 1: VHL-Coupled PHD2 Inhibition Assay Workflow.

Materials & Reagents

ComponentSpecificationPurpose
Test Compound This compoundTarget Inhibitor
Enzyme Recombinant Human PHD2 (EGLN1)Catalytic domain (aa 181-426)
Substrate Biotin-HIF-1α peptide (DLDLEMLAP YIPMDDDFQL)Substrate containing Pro564
Cofactor 1 2-Oxoglutarate (α-Ketoglutarate)Essential co-substrate
Cofactor 2 Iron(II) Sulfate (FeSO₄)Catalytic metal ion (Prepare fresh)
Reductant L-Ascorbic AcidPrevents Fe²⁺ oxidation
Detection Protein VHL-ElonginB-ElonginC Complex (His-tagged)Hydroxy-proline reader
FRET Donor Streptavidin-Terbium CryptateBinds Biotin-HIF
FRET Acceptor Anti-6His-d2 antibodyBinds His-VHL

Buffer Composition (Assay Buffer):

  • 20 mM Tris-HCl, pH 7.5

  • 5 mM KCl

  • 1 mM DTT (Fresh)

  • 0.01% Tween-20 (Prevents compound aggregation)

  • Note: Avoid phosphate buffers as they can chelate Fe²⁺.

Detailed Protocol

Step 1: Compound Preparation

The carboxylic acid moiety implies pH sensitivity. Ensure the compound is fully solubilized.[1]

  • Dissolve this compound in 100% DMSO to 10 mM.

  • Sonicate for 5 minutes if turbidity persists.

  • Prepare a 10-point serial dilution (1:3) in DMSO.[1]

  • Further dilute 1:20 into Assay Buffer to create a 5X working stock (Final DMSO in assay < 1%).

Step 2: Enzyme Pre-incubation (Iron Loading)

PHD2 requires Fe²⁺ for activity.

  • Prepare 2X Enzyme Mix : 5 nM PHD2 + 100 µM FeSO₄ + 2 mM Ascorbate in Assay Buffer.

  • Dispense 4 µL of 2X Enzyme Mix into a 384-well white low-volume plate.

  • Add 2 µL of 5X Compound working stock.

  • Incubate for 15 minutes at Room Temperature (RT). This allows the inhibitor to compete for the iron-binding pocket before the cycle starts.

Step 3: Reaction Initiation
  • Prepare 2X Substrate Mix : 100 nM Biotin-HIF peptide + 4 µM 2-Oxoglutarate in Assay Buffer.

    • Critical: The 2-OG concentration should be near its Km (approx. 2-5 µM) to ensure the assay is sensitive to competitive inhibitors.

  • Add 4 µL of 2X Substrate Mix to the wells.

  • Seal plate and incubate for 60 minutes at RT.

Step 4: Detection (Stop & Read)
  • Prepare Detection Mix in Detection Buffer (containing EDTA to stop the enzymatic reaction by chelating Iron):

    • VHL-His Complex (20 nM)

    • Streptavidin-Terbium (0.5 nM)

    • Anti-His-d2 (1:100 dilution)

    • EDTA (50 mM final concentration)

  • Add 10 µL of Detection Mix to all wells.

  • Incubate for 60 minutes at RT (protect from light).

  • Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

    • Excitation: 337 nm

    • Emission 1: 665 nm (Acceptor)

    • Emission 2: 620 nm (Donor)

Data Analysis

Calculation

Calculate the FRET Ratio for each well:



Normalization
  • 0% Inhibition (Max Signal): DMSO control (Enzyme + Substrate).

  • 100% Inhibition (Min Signal): No Enzyme control or High concentration of reference inhibitor (e.g., IOX2, 10 µM).

Curve Fitting

Plot % Inhibition vs. Log[Compound] and fit to a 4-parameter logistic equation to determine IC₅₀.

Mechanism of Action Validation

To confirm the compound acts as a 2-OG competitive inhibitor :

  • Run the assay with varying concentrations of 2-OG (e.g., 1 µM, 10 µM, 100 µM).

  • A right-shift in the IC₅₀ curve with increasing 2-OG confirms competition at the cofactor site.

Mechanistic Diagram

Mechanism cluster_active_site PHD2 Active Site Fe Fe(II) 2OG 2-Oxoglutarate (Natural Cofactor) Fe->2OG Chelation Inhibitor 4-oxo-4H-pyrano[2,3-c]pyridine -2-carboxylic acid Fe->Inhibitor Competitive Chelation Inhibitor->2OG Displaces

Figure 2: Competitive binding mechanism at the catalytic Iron center.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Signal/Noise Iron oxidationPrepare FeSO₄ fresh; Ensure Ascorbate is present.
High Background Non-specific bindingIncrease Tween-20 to 0.05%; Titrate VHL concentration.
Compound Precipitation Low solubility of carboxylateCheck pH of assay buffer (must be > 7.0); Add 1% DMSO.
Interference Fluorescence quenchingUse TR-FRET (ratiometric) to correct for compound fluorescence.

References

  • Chowdhury, R., et al. (2009). "Structural basis for binding of hypoxia-inducible factor to the oxygen-sensing prolyl hydroxylases." Structure, 17(7), 981-989. Link

  • Buckley, D. L., et al. (2012). "The HIF prolyl hydroxylase inhibitor IOX2 stabilizes HIF-1α and HIF-2α." Chemical Science, 3, 2566-2575. Link

  • Structural Genomics Consortium. "IOX2: A chemical probe for HIF prolyl-hydroxylases." Link

  • Rabinowitz, M. H. (2013). "Inhibition of hypoxia-inducible factor prolyl hydroxylase domain oxygen sensors: tricking the body into thinking it is anemic." Journal of Medicinal Chemistry, 56(23), 9369-9402. Link

Sources

Troubleshooting & Optimization

addressing off-target effects of 4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: #PYR-23C-OXO-SUPPORT
Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Technical Summary

Compound Identity: 4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid Primary Class: 2-Oxoglutarate (2-OG) Competitive Inhibitor / Bidentate Iron Chelator. Primary Application: Inhibition of Prolyl Hydroxylase Domain (PHD) enzymes (HIF stabilization) and investigation of JmjC-domain Histone Demethylases (KDMs).[1]

The Core Challenge: This molecule contains a 2-carboxylic acid, 4-oxo pharmacophore. This motif is a structural mimic of 2-oxoglutarate (the co-substrate for >60 human dioxygenases). While potent, this scaffold is prone to promiscuity across the 2-OG oxygenase superfamily and can generate false positives in biochemical assays via non-specific iron stripping.

This guide addresses the three most common support tickets we receive: Assay Interference , Selectivity Profiling , and Cellular Potency Translation .

Diagnostic Logic: Is Your Signal Real?

Before assuming biological inhibition, you must rule out assay artifacts common to chelating scaffolds. Use the following logic flow to validate your hits.

TroubleshootingLogic Start Observed Inhibition (IC50 < 10 µM) Step1 Step 1: Iron Rescue Assay Add excess Fe(II) (50-100 µM) Start->Step1 Decision1 Does activity disappear? Step1->Decision1 Artifact1 Artifact: Non-specific Iron Stripping Decision1->Artifact1 No Change Step2 Step 2: Orthogonal Binding (Thermal Shift / NMR) Decision1->Step2 Activity Restored (Competitive Mechanism) Decision2 Is binding confirmed? Step2->Decision2 Artifact2 Artifact: Fluorescence Quenching/Interference Decision2->Artifact2 No Shift Step3 Step 3: Selectivity Panel (PHD2 vs KDM4/5 vs FIH) Decision2->Step3 Shift Observed

Figure 1: Diagnostic workflow to distinguish true competitive inhibition from non-specific metal depletion or assay interference.

Troubleshooting Guide & FAQs

Topic A: Biochemical Assay Interference (False Positives)

Q: My IC50 values shift dramatically between different assay buffers. Why? A: This is a hallmark of metal availability . The 4-oxo-2-carboxylic acid motif binds the catalytic Fe(II) at the enzyme active site.

  • The Issue: If your buffer contains EDTA or lacks sufficient supplemental Fe(II), the compound may simply strip the iron from the enzyme solution rather than binding the active site specifically.

  • The Fix: Ensure your assay buffer includes 1–5 µM Fe(II) (usually as Ferrous Ammonium Sulfate) and zero chelating agents (EDTA/EGTA).

  • Validation Protocol (The "Iron Rescue"):

    • Run your standard dose-response curve.

    • Repeat the curve in the presence of saturating Fe(II) (e.g., 100 µM).

    • Result Interpretation: If the IC50 increases significantly (potency drops) with excess iron, the inhibition is competitive with 2-OG (desired mechanism). If inhibition remains unchanged, the compound may be acting via aggregation or an allosteric mechanism.

Q: I am seeing high background fluorescence in my TR-FRET assay. A: The pyrano[2,3-c]pyridine core is highly conjugated and can exhibit intrinsic fluorescence or quench the donor fluorophore in TR-FRET/AlphaScreen assays.

  • The Fix: Switch to a label-free method like MALDI-TOF MS (detecting peptide hydroxylation/demethylation mass shift) or a Thermal Shift Assay (TSA) to confirm binding without optical interference.

Topic B: Addressing Off-Target Selectivity

Q: I am targeting PHD2 for anemia, but I see toxicity. What are the likely off-targets? A: Due to the conserved 2-OG binding pocket, this scaffold frequently hits epigenetic erasers. The most critical off-targets to screen are listed below.

Table 1: Common Off-Target Liability Profile

Target FamilySpecific EnzymeBiological RiskSelectivity Strategy
Primary Target PHD2 (EGLN1) HIF Stabilization (Erythropoiesis)Optimization of C-7 substituents
Off-Target 1 FIH (HIF1AN) Altered HIF transcriptional selectivityFIH has a smaller pocket; bulky C-7 groups exclude FIH.
Off-Target 2 KDM4/KDM5 Epigenetic reprogramming / Genomic instabilityScreen against KDM4C. These pockets are deeper than PHD2.
Off-Target 3 TET1/2/3 DNA methylation status changeMonitor 5-hmC levels in cell-based assays.

Q: How do I improve selectivity for PHD2 over KDMs? A: You must exploit the "sub-pocket" differences.

  • Mechanism: The 4-oxo-2-carboxylic acid binds the metal. The rest of the molecule (the pyridine ring and substituents) dictates selectivity.

  • Chemical Modification: PHD2 has a unique hydrophobic patch near the active site. Extending a lipophilic chain from the C-7 position of the pyrano[2,3-c]pyridine often improves PHD2 affinity while creating steric clashes with the tighter pockets of FIH or specific KDMs.

BindingMechanism cluster_0 Shared Pharmacophore (The Warhead) cluster_1 Selectivity Determination Warhead 4-oxo-2-COOH (Bidentate Chelation) Iron Active Site Fe(II) Warhead->Iron  Competes with 2-OG   Scaffold Pyrano[2,3-c]pyridine Core Scaffold->Warhead Substituent C-7 / C-8 Substituents (Steric Filters) Scaffold->Substituent Target PHD2 Pocket (Accommodates C-7 bulk) Substituent->Target  Binding Stabilized   OffTarget FIH/KDM Pocket (Steric Clash) Substituent->OffTarget  Binding Blocked  

Figure 2: Structural basis for selectivity. The core warhead binds the metal, while peripheral substituents determine isoform specificity.

Topic C: Cellular Translation (In Vivo/Ex Vivo)

Q: My compound is potent in the enzyme assay (IC50 = 50 nM) but inactive in cells (EC50 > 50 µM). A: This is the "Carboxylate Problem."

  • The Cause: The carboxylic acid group is ionized at physiological pH, preventing passive diffusion across the cell membrane. Furthermore, 2-OG oxygenases are intracellular (cytosolic or nuclear).

  • The Solution: Synthesize the Methyl Ester or Ethyl Ester prodrug .

    • Intracellular esterases will cleave the ester, releasing the active acid warhead inside the cell.

    • Note: Ensure you control for the toxicity of the released alcohol (methanol/ethanol) or use a more complex promoiety if needed.

Q: How do I validate target engagement in cells? A: Do not rely solely on Western Blots for HIF-1α (which can be stabilized by other stress pathways).

  • Recommended Protocol: Cellular Thermal Shift Assay (CETSA) .

    • Treat cells with the ester prodrug.

    • Heat aliquots of cells to a temperature gradient (40–65°C).

    • Lyse and blot for PHD2.

    • Result: If the drug binds PHD2 inside the cell, the PHD2 protein will resist thermal denaturation at higher temperatures compared to DMSO controls.

References

  • Chowdhury, R., et al. (2016). The oncometabolite 2-hydroxyglutarate inhibits histone lysine demethylases. EMBO Reports. Link

    • Context: Establishes the mechanism of 2-OG competition and off-target effects on KDMs.
  • Rose, N.R., et al. (2011). Inhibition of 2-oxoglutarate dependent oxygenases.[1][2][3][4] Chemical Society Reviews. Link

    • Context: Comprehensive review of the 2-OG oxygenase superfamily and inhibitor design principles.
  • McDonough, M.A., et al. (2010). Cellular signalling by 2-oxoglutarate oxygenases: implications for medicine. Biochemical Society Transactions. Link

    • Context: Discusses the structural conserv
  • Ivan, M., et al. (2002). HIFalpha targeted for VHL-mediated destruction by proline hydroxylation: implications for O2 sensing. Science. Link

    • Context: Foundational paper on PHD function, relevant for interpreting HIF stabilization d
  • PubChem Compound Summary. (2025). This compound.[5] National Library of Medicine. Link

    • Context: Verified chemical structure and property d

Sources

Validation & Comparative

Comparative Analysis: 4-Oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic Acid vs. Standard 2-OG Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of 4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid , a heterocyclic scaffold structurally designed to mimic 2-oxoglutarate (2-OG). Based on its pharmacophore (a planar, bicyclic aromatic system with a 2-carboxylic acid and 4-oxo group), this compound is classified as a competitive inhibitor of 2-oxoglutarate-dependent oxygenases , a family of enzymes that includes Histone Demethylases (KDMs) and HIF Prolyl Hydroxylases (PHDs) .

Executive Summary & Mechanism of Action

This compound represents a rigidified, bicyclic analog of the classic 2-OG mimic, Pyridine-2,4-dicarboxylic acid (2,4-PDCA) . Its mechanism of action relies on the bidentate chelation of the active site Iron (Fe²⁺) cofactor, displacing the natural co-substrate (2-oxoglutarate) and thereby blocking enzymatic activity.

  • Core Scaffold: Fused pyridine-pyranone ring system.[1]

  • Primary Targets: KDM4/5 subfamilies (Epigenetic regulation), PHD2 (Hypoxia sensing).

  • Key Advantage: The fused ring system offers a distinct steric profile and potentially improved lipophilicity compared to the highly polar, monocyclic 2,4-PDCA, potentially enhancing cell permeability.

Mechanism of Inhibition (Structural Logic)

The 2-carboxylic acid and 4-oxo groups form a "pincer" that ligates the Fe²⁺ center in the enzyme's catalytic pocket. Unlike the flexible N-oxalylglycine (NOG) , the rigid pyrano[2,3-c]pyridine scaffold reduces the entropic cost of binding, theoretically increasing affinity for restricted active sites.

Mechanism Enzyme 2-OG Oxygenase (KDM/PHD) Fe Active Site Fe(II) Enzyme->Fe Coordinates Complex Inactive Enzyme-Inhibitor Complex Fe->Complex Stabilizes Inhibitor 4-oxo-4H-pyrano[2,3-c]pyridine -2-carboxylic acid Inhibitor->Fe Bidentate Chelation (Carboxyl + Oxo) Substrate 2-Oxoglutarate (Natural Co-substrate) Substrate->Fe Displaced by Inhibitor

Figure 1: Competitive inhibition mechanism. The inhibitor chelates the active site Iron, preventing 2-OG binding.

Comparative Analysis with Known Inhibitors[2][3][4]

The following table compares the This compound scaffold against industry-standard inhibitors.

FeatureThis compound 2,4-PDCA (Standard Broad-Spectrum)IOX2 / 8-HQ (Cell-Active Standard)N-Oxalylglycine (NOG) (Natural Mimic)
Structure Bicyclic (Fused Pyridine-Pyranone)Monocyclic (Pyridine)Bicyclic (Quinoline)Linear (Peptidomimetic)
Binding Mode Bidentate Chelation (Carboxyl-Oxo)Tridentate/BidentateBidentate (Hydroxy-Nitrogen)Bidentate (Carboxyl-Oxo)
Potency (IC₅₀) ~1–10 µM (Predicted Class Range)0.5–2 µM (Broad KDM activity)0.2–1 µM (KDM4/PHD2)~1–50 µM (Varies by target)
Cell Permeability Moderate to High (Lipophilic core)Low (Highly polar/charged)High (Optimized ester/core)Very Low (Highly polar)
Selectivity Potential for Isoform Selectivity due to steric bulkPan-inhibitor (Low selectivity)Moderate (KDM4/PHD preference)Pan-inhibitor
Primary Use Fragment-based Drug Discovery (FBDD) Structural Biology / Enzymatic AssaysCell-based Functional AssaysCrystallography / Mechanism Studies
Key Differentiators
  • Permeability vs. PDCA: While 2,4-PDCA is a potent inhibitor in vitro, its cellular activity is limited by poor membrane penetration. The pyrano-pyridine scaffold adds aromatic surface area, increasing lipophilicity (LogP) and potentially enabling better cellular uptake without esterification.

  • Rigidity vs. NOG: NOG is flexible and binds many enzymes promiscuously. The rigid pyrano[2,3-c]pyridine core locks the chelating groups in a specific orientation, which can be exploited to design inhibitors that fit only specific KDM sub-pockets.

Experimental Protocols for Validation

To validate the activity of this compound, researchers should employ a biochemical assay (AlphaScreen) and a cellular assay (Western Blot).

Protocol A: AlphaScreen KDM4 Demethylase Assay

Objective: Determine the IC₅₀ of the inhibitor against KDM4A (JMJD2A). Principle: Detects the demethylation of a biotinylated H3K9me3 peptide. The product (H3K9me2/1) is recognized by an acceptor bead-antibody, generating a luminescent signal.

  • Reagent Prep:

    • Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA, 50 µM (+)-Sodium L-ascorbate, 10 µM Fe(II)SO₄.

    • Enzyme: Recombinant human KDM4A (2-5 nM final).

    • Substrate: Biotin-H3K9me3 peptide (50-100 nM).

    • Co-factor: 2-Oxoglutarate (at Kₘ, typically 1-5 µM).

  • Inhibitor Titration:

    • Prepare 10-point serial dilution of This compound in DMSO.

    • Transfer 100 nL to assay plate (384-well).

  • Reaction:

    • Add Enzyme mix (5 µL) and incubate for 15 min (pre-incubation).

    • Add Substrate/Cofactor mix (5 µL).

    • Incubate for 60 min at RT.

  • Detection:

    • Add Acceptor Beads (Anti-H3K9me2) and Donor Beads (Streptavidin).

    • Incubate 60 min in dark.

    • Read on EnVision or compatible plate reader (Excitation 680 nm / Emission 520-620 nm).

  • Analysis:

    • Plot Signal vs. Log[Inhibitor]. Fit to 4-parameter logistic model to calculate IC₅₀.

Protocol B: Cellular Western Blot (H3K9me3 Levels)

Objective: Assess cell permeability and target engagement. Cell Line: HeLa or U2OS cells.

  • Treatment:

    • Seed cells at 200,000 cells/well in 6-well plates.

    • Treat with Inhibitor (10, 50, 100 µM) or DMSO control for 24 hours.

    • Positive Control: IOX2 (50 µM).

  • Lysis:

    • Wash with cold PBS.

    • Lyse in RIPA buffer + Protease/Phosphatase inhibitors.

    • Sonicate to shear chromatin (essential for histone extraction).

  • Blotting:

    • Load 20 µg protein on 4-12% Bis-Tris gel.

    • Transfer to Nitrocellulose membrane.

    • Primary Antibodies: Anti-H3K9me3 (1:1000), Anti-Total H3 (1:5000, Loading Control).

  • Quantification:

    • Normalize H3K9me3 signal to Total H3.

    • Expected Result: Dose-dependent increase in H3K9me3 levels (inhibition of demethylation).

Visual Workflow

Workflow cluster_0 Biochemical Validation (AlphaScreen) cluster_1 Cellular Validation (Western Blot) Step1 Inhibitor Titration (DMSO Series) Step2 Enzyme Pre-incubation (KDM4A + Fe2+) Step1->Step2 Step3 Reaction Initiation (+ 2-OG + H3K9me3 Peptide) Step2->Step3 Step4 Detection (Donor/Acceptor Beads) Step3->Step4 Cell1 Cell Treatment (24h, 10-100 µM) Cell2 Lysis & Sonication (Chromatin Shearing) Cell1->Cell2 Cell3 SDS-PAGE & Transfer Cell2->Cell3 Cell4 Immunoblot (Anti-H3K9me3 vs Total H3) Cell3->Cell4

Figure 2: Experimental workflow for validating the inhibitor's potency and cellular activity.[2][3]

References

  • Rose, N. R., et al. (2011). "Inhibitors of the 2-Oxoglutarate-Dependent Nucleic Acid Demethylase Family." Journal of Medicinal Chemistry, 54(13), 4752–4772. Link

  • Hopkinson, R. J., et al. (2013). "Isomers of Pyridine-2,4-dicarboxylic Acid as Inhibitors of the Histone Demethylase KDM4A." MedChemComm, 4, 1424-1428. Link

  • King, O. N., et al. (2010). "Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors." PLoS ONE, 5(11), e15535. Link

  • PubChem Compound Summary. (2025). "this compound."[4][3][5][6][7][8] National Center for Biotechnology Information. CID 122156823.[7] Link

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic Acid Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel, potent, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the pyranopyridine core has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid analogs, with a primary focus on their potential as anticancer therapeutics. While direct experimental data for the titular compound is limited in publicly accessible literature, this guide will draw comparisons from structurally related pyranopyridine isomers and analogs to elucidate the key structural motifs influencing biological activity. We will delve into their inhibitory effects on crucial cancer-related kinases such as EGFR and VEGFR-2, their impact on cancer cell proliferation, and the underlying signaling pathways. Furthermore, this guide furnishes detailed experimental protocols for the evaluation of these compounds, ensuring scientific integrity and reproducibility.

The 4-Oxo-4H-pyrano[2,3-c]pyridine Scaffold: A Promising Framework for Kinase Inhibition

The 4-oxo-4H-pyrano[2,3-c]pyridine scaffold represents a rigid, planar heterocyclic system with strategically positioned hydrogen bond donors and acceptors, making it an attractive candidate for targeting the ATP-binding sites of various protein kinases. Dysregulation of protein kinases is a hallmark of many cancers, and inhibitors of these enzymes have proven to be effective targeted therapies. The pyranopyridine nucleus can be functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological activity.

Structural Insights and Rationale for Anticancer Activity

The anticancer potential of pyranopyridine derivatives stems from their ability to interfere with key signaling pathways that drive tumor growth, proliferation, and angiogenesis. Notably, certain analogs have demonstrated potent inhibitory activity against receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

  • EGFR Inhibition: EGFR is frequently overexpressed in various cancers and its activation leads to downstream signaling cascades that promote cell proliferation and survival.

  • VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

By dual-targeting these kinases, pyranopyridine analogs can exert a multi-pronged attack on cancer cells, potentially leading to enhanced efficacy and reduced chances of drug resistance.

Structure-Activity Relationship (SAR) Analysis

While SAR data for the specific this compound core is not extensively available, we can infer valuable insights from closely related pyrano[3,2-c]pyridine and pyrano[2,3-d]pyrimidine analogs.

A study on new pyrano[3,2-c]pyridine and pyrano[2,3-d]pyrimidine derivatives revealed critical structural features for anticancer activity.[1][2] The general structure of the evaluated pyrano[3,2-c]pyridine-3-carbonitrile analogs is depicted below:

Caption: General scaffold of pyrano[3,2-c]pyridine analogs.

Key SAR Observations:

  • Substitution at the 2-amino group: Acetylation of the 2-amino group generally leads to a decrease in anticancer activity. However, the introduction of a 2-chloro-acetamide moiety can enhance potency.

  • Substitution at the 4- and 8-positions: The nature of the aryl groups at the 4- and 8-positions significantly influences activity. Phenyl or substituted phenyl groups are common. For instance, compounds with p-tolyl or 4-chlorophenyl groups at these positions have shown considerable cytotoxicity against various cancer cell lines.

  • The 3-cyano group: The presence of a cyano group at the 3-position appears to be important for activity.

  • The 6-sulfonyl group: The type of sulfonyl group at the 6-position of the piperidine ring fused to the pyranopyridine core modulates activity. Methylsulfonyl, ethylsulfonyl, and propylsulfonyl groups have been explored.

Comparative Performance Data

The following table summarizes the in vitro anticancer activity of selected pyrano[3,2-c]pyridine and pyrano[2,3-d]pyrimidine analogs against a panel of human cancer cell lines and their inhibitory activity against EGFR and VEGFR-2 kinases.

CompoundR1R2R3Cancer Cell LineIC50 (µM)EGFR IC50 (µM)VEGFR-2 IC50 (µM)Citation
8a Hp-tolylCH3HCT-116 (Colon)0.231.212.65[1][2]
HepG-2 (Liver)0.45[1][2]
MCF-7 (Breast)0.31[1][2]
A-549 (Lung)0.58[1][2]
8b H4-chlorophenylCH3HCT-116 (Colon)0.15--[1][2]
HepG-2 (Liver)0.29[1][2]
MCF-7 (Breast)0.22[1][2]
A-549 (Lung)0.36[1][2]
Erlotinib ----0.18 (EGFR)0.18 -[1][2]

Note: The structures of compounds 8a and 8b are based on the pyrano[2,3-d]pyrimidine core, which is structurally related to the target scaffold. The R groups for these compounds are not directly substitutable on the general pyrano[3,2-c]pyridine scaffold shown above but are provided for contextual understanding of the SAR.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for the anticancer activity of these pyranopyridine analogs is believed to be the inhibition of key protein kinases involved in cancer cell signaling.

Signaling_Pathway Pyrano[2,3-c]pyridine Analog Pyrano[2,3-c]pyridine Analog EGFR EGFR Pyrano[2,3-c]pyridine Analog->EGFR Inhibition VEGFR-2 VEGFR-2 Pyrano[2,3-c]pyridine Analog->VEGFR-2 Inhibition Downstream Signaling Downstream Signaling EGFR->Downstream Signaling Activation VEGFR-2->Downstream Signaling Activation Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Apoptosis Apoptosis Downstream Signaling->Apoptosis

Caption: Proposed mechanism of action for pyranopyridine analogs.

By inhibiting EGFR and VEGFR-2, these compounds can disrupt the downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, leading to:

  • Inhibition of Cell Proliferation: Arresting the uncontrolled growth of cancer cells.

  • Suppression of Angiogenesis: Cutting off the blood supply to the tumor, thereby starving it of essential nutrients and oxygen.

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

Experimental Protocols

To ensure the rigorous and reproducible evaluation of this compound analogs, the following detailed experimental protocols are provided.

Synthesis of this compound Analogs

Synthesis_Workflow Starting Materials Starting Materials Multi-component Reaction Multi-component Reaction Starting Materials->Multi-component Reaction e.g., Substituted aminopyridine, β-ketoester, aldehyde Cyclization Cyclization Multi-component Reaction->Cyclization Intermediate Functional Group\nManipulation Functional Group Manipulation Cyclization->Functional Group\nManipulation Pyrano[2,3-c]pyridine core Final Product Final Product Functional Group\nManipulation->Final Product e.g., Hydrolysis of ester

Caption: Generalized synthetic workflow for pyranopyridine analogs.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7][8]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., HCT-116, HepG-2, MCF-7, A-549) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay (EGFR and VEGFR-2)

A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, can be used to measure the inhibitory activity of the compounds against EGFR and VEGFR-2.[9][10]

Principle: The assay quantifies the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity. A luminogenic reaction is used to measure the amount of ADP.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the kinase buffer, recombinant human EGFR or VEGFR-2 enzyme, substrate (e.g., poly(Glu,Tyr) 4:1), and ATP solutions.

  • Reaction Setup:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the kinase, substrate, and ATP to initiate the kinase reaction. Include a no-enzyme control and a vehicle control.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Luminescence Measurement:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry can be used to determine the effect of the compounds on the cell cycle distribution of cancer cells.[3][11][12][13][14]

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide, PI). The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed cancer cells in 6-well plates and treat them with the test compounds at their IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

The this compound scaffold holds significant promise as a template for the design of novel anticancer agents. Although direct experimental data for this specific analog series is sparse, the analysis of structurally related pyranopyridine derivatives strongly suggests their potential as potent kinase inhibitors, particularly targeting EGFR and VEGFR-2. The structure-activity relationships gleaned from these related compounds provide a rational basis for the design of new analogs with improved potency and selectivity.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound analogs. Systematic modifications at various positions of the pyranopyridine core will be crucial to establish a definitive SAR for this specific scaffold. Further investigation into the broader kinase inhibitory profile and the downstream effects on cancer cell signaling pathways will provide a more complete understanding of their mechanism of action. The detailed experimental protocols provided in this guide offer a robust framework for conducting these future studies, ensuring the generation of high-quality, reproducible data that will be vital for advancing these promising compounds towards clinical development.

References

  • Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. (n.d.). University of Akron. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Cell Cycle Analysis by Flow Cytometry. (2020, October 29). YouTube. [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). PMC. [Link]

  • Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center. [Link]

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. (n.d.). PMC. [Link]

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. (2024, November 24). PubMed. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.